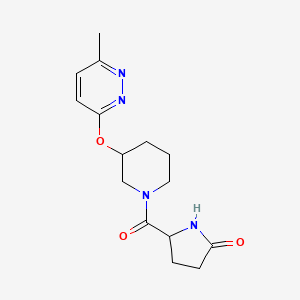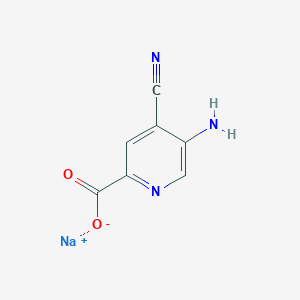
Sodium;5-amino-4-cyanopyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Sodium;5-amino-4-cyanopyridine-2-carboxylate, also known as ACPC, is a chemical compound that has been used in scientific research for several decades. ACPC is a derivative of the amino acid proline and is commonly used as a ligand in the study of glutamate receptors.
Scientific Research Applications
Antitumor Activity
Sodium 5-amino-4-cyanopyridine-2-carboxylate has been investigated for its antitumor potential. Researchers synthesized related pyridine derivatives and evaluated their activity against liver carcinoma cell lines (HEPG2). Notably, compounds 5c and 5d demonstrated promising antitumor effects, with IC50 values of 1.46 µM and 7.08 µM, respectively. These results highlight its potential as an anticancer agent .
Multicomponent Reactions (MCRs)
The compound has been employed in a novel synthesis of 2-amino-3-cyanopyridine derivatives. Researchers used a one-pot multicomponent reaction (MCR) starting from aromatic aldehydes, malononitrile, methyl ketones, or cyclohexanone, along with ammonium acetate. The nanostructured diphosphate Na2CaP2O7 (DIPH) facilitated this efficient synthesis at 80 °C .
Antihypertensive Properties
While not directly studied for antihypertensive effects, substituted cyanopyridines (including related compounds) have been reported to possess antihypertensive properties. Further investigations could explore this aspect .
Cardiotonic and Antimicrobial Activities
Although specific studies on Sodium 5-amino-4-cyanopyridine-2-carboxylate are limited, related pyridine derivatives have demonstrated cardiotonic and antimicrobial activities. Researchers have observed these effects in other compounds within the pyridine family .
Other Potential Applications
Given the pyridine core’s versatility, additional research avenues may include exploring its interactions with metal complexes, binding to biomolecules, and potential applications in drug discovery .
properties
IUPAC Name |
sodium;5-amino-4-cyanopyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2.Na/c8-2-4-1-6(7(11)12)10-3-5(4)9;/h1,3H,9H2,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSYHVSJOOZHEI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)[O-])N)C#N.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N3NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;5-amino-4-cyanopyridine-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[3-(5-amino-1-methyl-1H-pyrazol-4-yl)-5-methyl-4H-1,2,4-triazol-4-yl]ethyl}-3-chloro-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2605524.png)
![2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2605526.png)

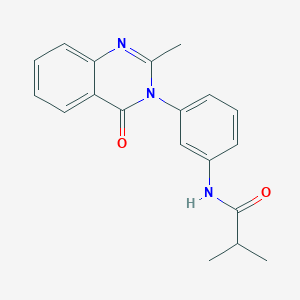
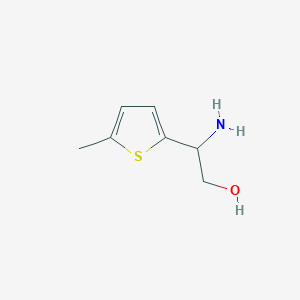
![N'-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-fluoro-N'-methylbenzohydrazide](/img/structure/B2605531.png)
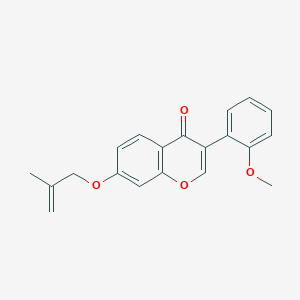

![(2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine](/img/structure/B2605537.png)
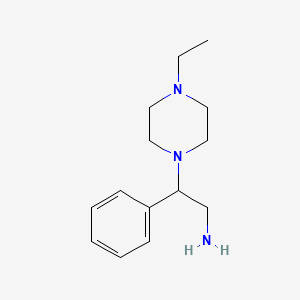
![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2605542.png)
![(5Z)-5-[[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2605543.png)
![1-[(1,3-Benzodioxol-5-ylcarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2605545.png)
